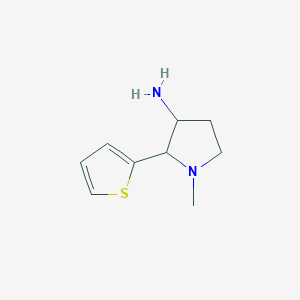

1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine

Description

1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a methyl group at position 1, a thiophen-2-yl substituent at position 2, and an amine group at position 3. Its molecular formula is C₉H₁₄N₂S, with a molecular weight of 182.29 g/mol.

Thiophene-containing compounds are known for diverse biological activities, including antimicrobial and antitumor properties . The pyrrolidine scaffold contributes to conformational flexibility, which may improve binding affinity in drug-receptor interactions .

Properties

Molecular Formula |

C9H14N2S |

|---|---|

Molecular Weight |

182.29 g/mol |

IUPAC Name |

1-methyl-2-thiophen-2-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H14N2S/c1-11-5-4-7(10)9(11)8-3-2-6-12-8/h2-3,6-7,9H,4-5,10H2,1H3 |

InChI Key |

ZTSQUORXRLFBCX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1C2=CC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 2-Methylpyrroline Precursors

A key strategy involves hydrogenation of 2-methylpyrroline derivatives to yield 2-methylpyrrolidine intermediates, which can be further functionalized. According to a patent process:

- Starting material: 2-methylpyrroline, commercially available and inexpensive.

- Hydrogenation catalyst: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C).

- Solvent: A mixture of ethanol and methanol in a 2:1 to 3:1 volume ratio.

- Reaction conditions: Ambient temperature hydrogenation under hydrogen atmosphere.

- Product: (R)- or (S)-2-methylpyrrolidine tartrate salts, which can be converted to free bases.

This method offers a safe, scalable, and cost-effective route to chiral 2-methylpyrrolidines, which serve as key intermediates for further substitution.

Nucleophilic Substitution and Lithiation Reactions

Functionalization at the 2-position with thiophen-2-yl groups can be achieved by nucleophilic substitution or organolithium-mediated coupling:

- The free base 2-methylpyrrolidine is treated with n-butyllithium in tetrahydrofuran (THF) at low temperatures (0 °C to -20 °C) to generate a lithio intermediate.

- This intermediate reacts with 2-bromo-6-vinylnaphthalene or related aryl bromides to introduce aryl substituents.

- Solvents such as dimethylformamide (DMF) are used for subsequent coupling reactions, typically heated between 100 °C and 160 °C for 10 to 48 hours under nitrogen atmosphere.

- Workup involves washing with brine and organic solvent extraction.

Though this example uses naphthalene derivatives, similar lithiation and coupling methods can be adapted for thiophene rings.

Condensation with Thiophene-2-Carbaldehyde

An alternative approach involves condensation of an amine precursor with thiophene-2-carbaldehyde:

- A primary amine such as 1-methylpyrrolidin-3-amine is reacted with thiophene-2-carbaldehyde in ethanol at room temperature.

- Acid catalysis (e.g., acetic acid drops) promotes Schiff base formation.

- The reaction proceeds over 24 hours, yielding imine intermediates that can be reduced to the corresponding amines.

- Purification by recrystallization affords the target compound.

This method is useful for introducing the thiophen-2-yl moiety via imine formation followed by reduction.

Cyclization Approaches

Cyclization methods involve constructing the pyrrolidine ring with the desired substituents already installed:

- Starting from 3-aminopropanol derivatives, cyclization with thiophene-containing aldehydes or ketones under acidic or basic conditions can form the pyrrolidine ring bearing the thiophene substituent.

- Subsequent methylation of the nitrogen can be achieved using methyl iodide or other methylating agents.

- These methods require optimization to control regioselectivity and stereochemistry.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Hydrogenation of 2-methylpyrroline | Platinum (IV) oxide or 5% Pt/C | Ethanol/Methanol (2:1) | Ambient | Several hours | Produces chiral 2-methylpyrrolidine salts |

| Lithiation and arylation | n-Butyllithium, aryl bromide | THF, DMF | 0 to -20 °C (lithiation), 100-160 °C (coupling) | 10-48 hours (coupling) | Requires inert atmosphere |

| Condensation with thiophene-2-carbaldehyde | 1-methylpyrrolidin-3-amine, acetic acid | Ethanol | Room temperature | 24 hours | Schiff base formation, followed by reduction |

| Cyclization | Aminopropanol derivatives, aldehydes/ketones | Various organic solvents | Variable | Variable | Methylation post-cyclization |

Analytical and Research Outcomes

- Structural confirmation is typically achieved by NMR (1H and 13C), mass spectrometry, and IR spectroscopy.

- For example, detailed NMR studies of related thiophene-containing pyrrolidine derivatives show characteristic chemical shifts for the thiophene protons and carbons, confirming substitution patterns.

- Optical purity of chiral intermediates can be assessed by chiral HPLC or polarimetry.

- Theoretical studies using density functional theory (DFT) support the structural assignments and provide insight into electronic properties relevant for biological activity.

- Yields and purity depend on reaction conditions, with hydrogenation routes offering high enantiomeric excess and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidin-3-amine Backbone

Key Observations :

Thiophene-Containing Analogues with Varied Scaffolds

Key Observations :

Bioactive Analogues with Heterocyclic Modifications

Key Observations :

- Quinazolinone Hybrids: The thiophene-thiazole-quinazolinone scaffold () demonstrates potent anti-tubercular activity, suggesting the target compound’s thiophene-pyrrolidine combination may similarly target mycobacterial enzymes .

- Schiff Base Derivatives : ’s imidazo-pyrimidine derivative highlights thiophene’s role in stabilizing ligand-receptor interactions via sulfur-aromatic contacts .

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous pyrrolidine derivatives, such as reductive amination or Biginelli condensation .

- Activity Trends : Thiophene-containing compounds consistently exhibit antimicrobial and anticancer properties, driven by sulfur’s electronegativity and aromaticity .

- Amine Position: The C3 amine in pyrrolidine may serve as a hydrogen-bond donor, critical for target binding .

Biological Activity

1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a methyl group and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 182.29 g/mol. This unique structural composition imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Chemical Structure

The compound features:

- Pyrrolidine Ring : A five-membered saturated ring containing one nitrogen atom.

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

This combination enhances its potential applications in various fields, particularly in drug discovery and development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest its effectiveness against various pathogens.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses through interaction with specific molecular targets, such as enzymes and receptors.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The pyrrolidine ring may modulate the activity of specific enzymes, influencing metabolic pathways.

- Receptor Binding : The thiophene moiety may enhance binding affinity to certain receptors, leading to altered signaling pathways.

Research Findings

A number of studies have highlighted the biological activities and mechanisms of action of this compound:

Anticancer Activity

A study investigating compounds similar to this compound found that derivatives exhibited potent anticancer activities against various cell lines, including HeLa and MCF-7 cells. The most active compounds showed IC50 values in the nanomolar range, indicating strong antiproliferative effects .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa | 50 |

| Similar Compound A | MCF-7 | 30 |

| Similar Compound B | A549 | 210 |

The data indicate that modifications to the thiophene or pyrrolidine rings can significantly influence the potency and selectivity of these compounds against cancer cells.

Case Studies

- Study on Antimicrobial Properties : In vitro assays demonstrated that this compound exhibited antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Inflammation Modulation : Another investigation revealed that the compound could reduce inflammation markers in cell cultures, supporting its use in treating inflammatory diseases.

Q & A

Q. Advanced

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) with GROMACS to assess stability .

- ADMET prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

How do steric and electronic effects of the thiophene moiety influence reactivity?

Q. Advanced

- Steric effects : The 2-thienyl group’s planarity enhances π-π stacking with aromatic residues in target proteins .

- Electronic effects : Thiophene’s electron-rich nature facilitates electrophilic substitution (e.g., bromination) for functionalization .

- Comparative studies : Replace thiophene with furan or pyridine to evaluate electronic contributions to bioactivity .

What are the best practices for resolving chiral centers in synthetic derivatives?

Q. Advanced

- Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol for enantiomer separation .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) .

- Circular dichroism (CD) : Compare experimental CD spectra with simulated data to assign absolute configuration .

How can metabolic stability be improved for in vivo studies?

Q. Advanced

- Deuterium incorporation : Replace labile C-H bonds with C-D at metabolically vulnerable positions (e.g., α to nitrogen) .

- Prodrug design : Mask the amine group as a pivaloyloxymethyl (POM) ester to enhance bioavailability .

- Microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.